molecular formula C14H12F3N5O2 B5762914 1,3-dimethyl-8-(3-(trifluoromethyl)phenylamino)-1H-purine-2,6(3H,7H)-dione

1,3-dimethyl-8-(3-(trifluoromethyl)phenylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B5762914
M. Wt: 339.27 g/mol
InChI Key: UDCXRYHMIMYTBH-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-(3-(trifluoromethyl)phenylamino)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the xanthine family. Xanthines are known for their stimulant effects, primarily due to their action on the central nervous system. This particular compound is of interest due to its unique trifluoromethyl group, which can significantly alter its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-(3-(trifluoromethyl)phenylamino)-1H-purine-2,6(3H,7H)-dione typically involves the reaction of 1,3-dimethylxanthine with 3-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-(3-(trifluoromethyl)phenylamino)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of the trifluoromethyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various nucleophiles.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Compounds with reduced or removed trifluoromethyl groups.

    Substitution: Derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

1,3-dimethyl-8-(3-(trifluoromethyl)phenylamino)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a model compound for studying the effects of trifluoromethyl groups on xanthine derivatives.

    Biology: Investigated for its potential effects on cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of central nervous system disorders.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-(3-(trifluoromethyl)phenylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with adenosine receptors in the central nervous system. By binding to these receptors, the compound can inhibit the action of adenosine, leading to increased neuronal activity and alertness. The trifluoromethyl group may enhance the compound’s binding affinity and selectivity for specific receptor subtypes .

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases.

    Theobromine: 3,7-dimethylxanthine, found in chocolate and known for its mild stimulant effects.

Uniqueness

1,3-dimethyl-8-(3-(trifluoromethyl)phenylamino)-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the trifluoromethyl group, which can significantly alter its pharmacokinetic and pharmacodynamic properties compared to other xanthine derivatives. This modification can lead to differences in potency, duration of action, and side effect profile.

Properties

IUPAC Name

1,3-dimethyl-8-[3-(trifluoromethyl)anilino]-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N5O2/c1-21-10-9(11(23)22(2)13(21)24)19-12(20-10)18-8-5-3-4-7(6-8)14(15,16)17/h3-6H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCXRYHMIMYTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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